molecular formula C19H20N4O2 B252283 N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

Katalognummer B252283
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: RRZDJZNYLFKEEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been found to exhibit a wide range of pharmacological activities. In

Wirkmechanismus

The mechanism of action of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is not fully understood. However, it is believed to target multiple pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the activity of proteins involved in cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
In antiviral research, N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the replication of HIV-1 and other viruses by targeting viral enzymes and proteins involved in viral replication.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential as a therapeutic agent for cancer and viral infections. Its ability to sensitize cancer cells to chemotherapy drugs and inhibit viral replication makes it a promising candidate for further development. However, its limitations include its low solubility in water and potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research and development of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide. These include:
1. Further optimization of the synthesis method to improve yields and purity of the compound.
2. Investigation of the mechanism of action of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide to better understand its potential therapeutic applications.
3. Evaluation of the toxicity and safety of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide in animal models.
4. Development of novel formulations to improve the solubility and bioavailability of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide.
5. Investigation of the potential of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide as a therapeutic agent for other diseases, such as inflammatory diseases and neurological disorders.
In conclusion, N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Its anticancer, antiviral, and anti-inflammatory activities make it a promising candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as to develop novel formulations to improve its solubility and bioavailability.

Synthesemethoden

The synthesis of N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide involves the reaction of 2-aminobenzonitrile with 3-(bromomethyl)propylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-cyanobenzoyl chloride to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective.
In antiviral research, N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the replication of HIV-1 and other viruses. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Molekularformel

C19H20N4O2

Molekulargewicht

336.4 g/mol

IUPAC-Name

N-[3-(benzylamino)propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H20N4O2/c24-18-15-9-4-5-10-16(15)22-17(23-18)19(25)21-12-6-11-20-13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2,(H,21,25)(H,22,23,24)

InChI-Schlüssel

RRZDJZNYLFKEEL-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Kanonische SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.